molecular formula C11H15F3O7 B573527 Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate CAS No. 159944-99-7

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate

Cat. No.: B573527
CAS No.: 159944-99-7
M. Wt: 316.229
InChI Key: IDTZCXKLMCPWNT-DOLQZWNJSA-N
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Description

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is a synthetic organic compound that belongs to the class of ribofuranosides. This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the ribofuranoside ring and acetyl groups at the 3 and 5 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate typically involves the trifluoromethylation of pentopyranosid-2-uloses. This process can be achieved through the use of trifluoromethylating agents under specific reaction conditions. For example, one method involves treating Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside with aqueous acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-2-C-trifluoromethyl-β-D-ribopyranoside
  • Benzyl-2-C-trifluoromethyl-β-L-ribopyranoside
  • Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside

Uniqueness

Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is unique due to the presence of both trifluoromethyl and acetyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTZCXKLMCPWNT-DOLQZWNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@]([C@H](O1)OC)(C(F)(F)F)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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